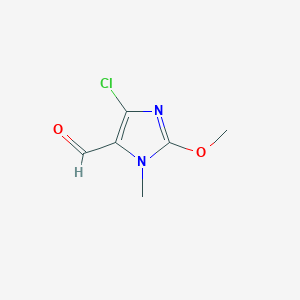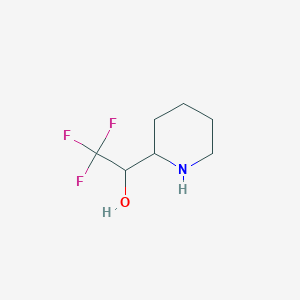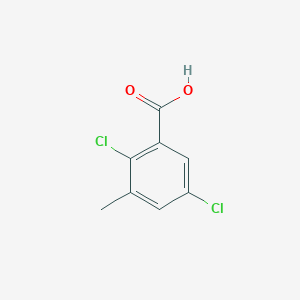
2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyd
Übersicht
Beschreibung
“2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde” is a chemical compound with the molecular formula C10H9NO3 . It is a white solid product .
Synthesis Analysis
The synthesis of this compound involves a regioselective one-pot process. A base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate. This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The InChI code for this compound is 1S/C10H9NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,6H,5,7H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The use of a base such as DBU is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Physical And Chemical Properties Analysis
This compound is a white solid product . It has a molecular weight of 191.19 . The InChI code for this compound is 1S/C10H9NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,6H,5,7H2 .Wissenschaftliche Forschungsanwendungen
Aktivierung von Kaliumkanälen
Diese Verbindung wurde als Kaliumkanalaktivator identifiziert. Kaliumkanäle spielen eine entscheidende Rolle in verschiedenen physiologischen Prozessen, darunter die Regulierung des Blutdrucks. Die Derivate dieser Verbindung haben sich als Antihypertensiva gezeigt, wobei einige so potent oder sogar potenter sind als das Standardmedikament Cromakalim .
Anti-inflammatorische Aktivität
Die Derivate der Verbindung wurden auf ihre COX-1- und COX-2-inhibitorische Aktivitäten getestet, die auf anti-inflammatorische Eigenschaften hinweisen. Einige Derivate zeigten eine Hemmung von COX-1 um etwa 40 % im Vergleich zur Hemmung von COX-2, was ihr Potenzial als Anti-inflammatorika nahelegt .
Antimikrobielle Eigenschaften
Forschungen zeigen, dass Derivate dieser Verbindung ein breites Spektrum biologischer Aktivitäten haben, darunter antifungale und antibakterielle Eigenschaften. Dies macht sie zu Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe .
Anti-HIV-Aktivität
Einige Derivate wurden auch auf ihr Potenzial zur Hemmung von HIV untersucht, was einen neuen Weg für die Entwicklung von Anti-HIV-Medikamenten eröffnet .
Antikrebsanwendungen
Die Derivate der Verbindung haben sich in der Krebsforschung als vielversprechend erwiesen, mit Aktivitäten, die für die Entwicklung neuartiger Krebstherapien genutzt werden könnten .
Antiepileptische Wirkungen
Aufgrund ihres Einflusses auf Kaliumkanäle und andere zelluläre Mechanismen können bestimmte Derivate antikonvulsive Eigenschaften besitzen, die bei der Behandlung von Krampfanfällen hilfreich sein könnten .
COX-Enzymhemmung
In-vitro-Studien haben gezeigt, dass einige Derivate COX-Enzyme, die an der Entzündungsreaktion beteiligt sind, effektiv hemmen können. Dies deutet auf ihre Verwendung bei der Behandlung von Erkrankungen hin, die mit Entzündungen einhergehen .
Kardiovaskuläre Therapeutika
Aufgrund ihrer Rolle als Kaliumkanalaktivatoren können diese Verbindungen einen therapeutischen Wert bei verschiedenen kardiovaskulären Erkrankungen wie Ischämie und Arrhythmien haben, indem sie zur Regulierung der kardialen elektrischen Aktivität beitragen .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-oxo-1,4-benzoxazin-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,6H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOVJUTYTFJOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B1422503.png)


![2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1422507.png)





![N'-[1-[(Furan-2-ylmethyl)amino]2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422519.png)
![4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1422521.png)
![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1422522.png)

![Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1422526.png)
